6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine: is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a chloro group at the 6th position and a 3-methylphenyl group at the 3rd position of the triazolopyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylphenylhydrazine with 6-chloropyridazine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridazine compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: The triazolopyridazine ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the ring.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
- Substituted triazolopyridazines
- Oxidized or reduced derivatives of the parent compound
- Cyclized heterocyclic compounds
Scientific Research Applications
Chemistry: 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in enzyme-related pathways .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with specific biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6,7-Diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
- 7-Amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
Comparison: Compared to its analogs, 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine exhibits unique properties due to the presence of the 3-methylphenyl group. This substitution enhances its lipophilicity and may influence its biological activity and pharmacokinetic properties. The chloro group at the 6th position also contributes to its reactivity, making it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
6-chloro-3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c1-8-3-2-4-9(7-8)12-15-14-11-6-5-10(13)16-17(11)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXIEKHYQSGBEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2N=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine synthesized?
A1: The compound was synthesized through a two-step process. First, a nucleophilic biaryl coupling reaction was conducted between dichloropyridazine and tolyltetrazole. This was followed by a thermal ring transformation to yield this compound [].
Q2: What are some key structural features of this compound revealed by the research?
A2: X-ray crystallography showed that the molecule is essentially planar []. Additionally, an intramolecular C—H⋯N hydrogen bond was observed. The study also found that the bond lengths within the pyridazine ring suggest a strong localization of double bonds and a relatively weak C—Cl bond [].
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